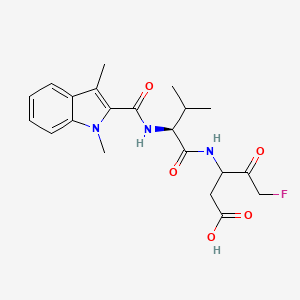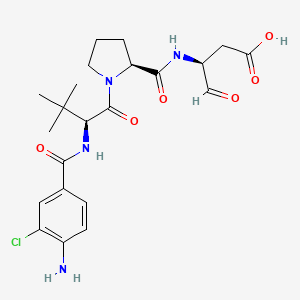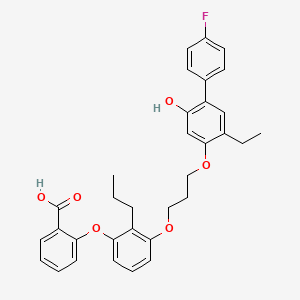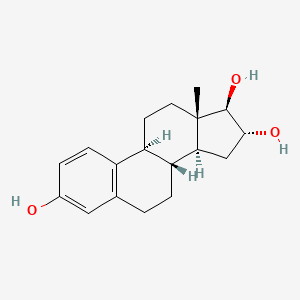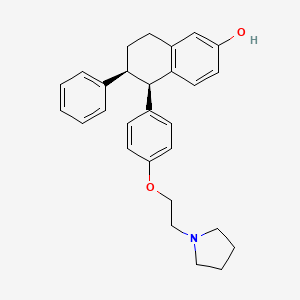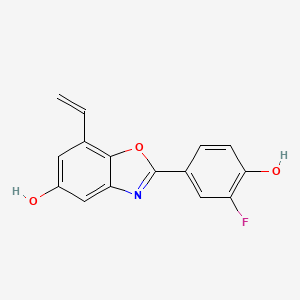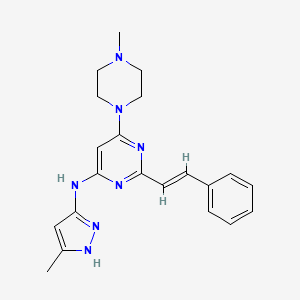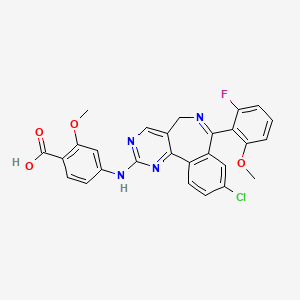
Alisertib
Overview
Description
Alisertib, also known as MLN8237, is a novel small molecule that functions as a selective inhibitor of aurora kinase A. Aurora kinase A is a protein that plays a crucial role in cell division by regulating the mitotic spindle apparatus. This compound has been investigated for its potential use in treating various forms of cancer, including solid tumors and hematologic malignancies .
Mechanism of Action
Target of Action
Alisertib, also known as MLN8237, is a selective inhibitor of Aurora kinase A (AURKA) . AURKA plays a crucial role in the regulation of spindle assembly and chromosome alignment during mitosis .
Mode of Action
This compound binds to and inhibits AURKA, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation . This interaction with its target leads to improper chromosomal alignment and disruption of spindle organization, resulting in a transient mitotic delay .
Biochemical Pathways
This compound affects multiple biochemical pathways. It induces apoptosis and autophagy in cancer cells through the suppression of phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR), but activates 5′ AMP-activated protein kinase (AMPK) signaling pathways . It also has a modulating effect on the p38 MAPK signaling pathway .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest, promotion of apoptosis and autophagy, and suppression of epithelial to mesenchymal transition (EMT) . It has been found to function as an oncogene involved in tumorigenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the selective AURKA inhibitor this compound exhibits disease-modifying activity in murine models of myelofibrosis by eradicating atypical megakaryocytes resulting in reduction of marrow fibrosis . .
Biochemical Analysis
Biochemical Properties
Alisertib interacts with Aurora A kinase, a serine/threonine kinase, and inhibits its activity . This interaction disrupts the assembly of the mitotic spindle apparatus and chromosome segregation, leading to the inhibition of cell proliferation .
Cellular Effects
This compound has shown to induce cell cycle arrest, apoptosis, and autophagy in various cell types . It influences cell function by suppressing the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathways, but activating the 5′ AMP-activated protein kinase (AMPK) signaling pathways . This compound also suppresses epithelial to mesenchymal transition (EMT) in certain cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting Aurora A kinase . This results in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound shows a fast, sustained response in causing cell cycle arrest, while its effect in inducing a transient mitotic delay is slower .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study conducted using a single oral dose of this compound at 3, 10, and 20 mg/kg in HCT-116 xenografts implanted subcutaneously in mice showed that this compound inhibited tumor growth .
Metabolic Pathways
This compound is primarily metabolized by CYP3A and undergoes acyl glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferase 1A1, 1A3, and 1A8 . Metabolites resulting from phase 1 oxidative pathways contributed to >58% of the this compound dose recovered in urine and feces over 192 hours post-dose .
Transport and Distribution
This compound is distributed within cells and tissues. In the central nervous system (CNS), this compound’s distribution is influenced by P-glycoprotein (P-gp), but not breast cancer resistance protein (Bcrp) . Upon systemic administration, this compound distribution to the bone marrow occurs rapidly, reaching higher concentrations than in the CNS .
Subcellular Localization
Aurora A kinase, the primary target of this compound, localizes to the spindle poles and to spindle microtubules during mitosis . Therefore, it can be inferred that this compound, as an Aurora A kinase inhibitor, would also localize to these subcellular compartments to exert its inhibitory effects.
Preparation Methods
The synthesis of Alisertib involves several key steps. One method includes the condensation and cyclization reaction between (1E, 4E)-8-chloro-4-[(dimethylamino)methylene]-1-(2-fluoro-6-methoxyphenyl)-3H-benzo[c]azepine-5-(4H)-ketone and guanidine hydrochloride to generate 2-amino-9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido5,4-dbenzazepine. This intermediate then undergoes a displacement reaction with 4-halogen-2-methoxybenzoic acid to produce this compound .
Chemical Reactions Analysis
Alisertib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: this compound can undergo substitution reactions, particularly involving halogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
In medicine, Alisertib has shown promise as a treatment for various types of cancer, including hormone receptor-positive breast cancer, triple-negative breast cancer, small cell lung cancer, and head and neck cancer . It has also been investigated for its potential use in treating pediatric malignancies such as atypical teratoid/rhabdoid tumors .
Comparison with Similar Compounds
Alisertib is unique in its selective inhibition of aurora kinase A. Other similar compounds include MLN8054, which also targets aurora kinase A, and various aurora kinase B inhibitors. Unlike pan-aurora kinase inhibitors, this compound specifically targets aurora kinase A, making it a more selective and potentially less toxic option for cancer therapy .
Properties
IUPAC Name |
4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFILGSQDJULK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145539 | |
| Record name | Alisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028486-01-2 | |
| Record name | Alisertib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028486-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alisertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028486012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66ES73M18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Alisertib is a selective, orally available inhibitor of Aurora A kinase (AAK). []
A: this compound acts as an ATP-competitive inhibitor of AAK, binding to the ATP-binding site of the kinase and preventing its activation. []
A: Inhibition of AAK by this compound disrupts the formation of the mitotic spindle, leading to mitotic spindle defects, mitotic delay, and ultimately apoptosis or senescence. [, , ] Additionally, this compound treatment can lead to decreased phosphorylation of Histone H3 at Ser10, a downstream target of AAK. []
ANone: The provided research articles do not contain information regarding the molecular formula, weight, or spectroscopic data of this compound.
ANone: The provided articles do not contain information related to material compatibility and stability of this compound.
ANone: The provided articles do not contain information related to the catalytic properties and applications of this compound.
ANone: The provided articles do not contain information related to computational chemistry and modeling of this compound.
ANone: The provided articles primarily focus on this compound's mechanism of action and clinical applications but do not discuss SAR studies or the impact of structural modifications.
A: Clinical trials have investigated this compound administered as a powder-in-capsule (PIC), enteric-coated tablet (ECT), and a prototype oral solution (OS). [, , ]
A: The oral solution (OS) formulation exhibits a 26% higher total systemic exposure compared to the PIC formulation. []
ANone: The provided research articles do not contain information related to SHE (Safety, Health, and Environment) regulations of this compound.
A: this compound is primarily eliminated through fecal excretion, indicating substantial hepatic metabolism and biliary excretion. []
A: The mean terminal half-life of this compound following multiple doses is approximately 19 hours. []
A: Patients with moderate or severe hepatic impairment exhibit approximately 150% higher unbound this compound exposure compared to patients with normal hepatic function. []
A: P-glycoprotein (P-gp) significantly limits the penetration of this compound into the brain. Studies in P-gp/BCRP knockout mice showed increased this compound concentrations in both plasma and brain compared to wild-type mice, leading to higher brain penetrance (17.26%). []
A: this compound rapidly distributes to the bone marrow, reaching higher concentrations compared to the brain. Efflux transporters do not significantly limit this distribution. []
A: this compound demonstrates antitumor activity in a wide array of preclinical models, including both solid tumor and hematologic malignancies. In vitro studies show potent cytotoxicity in various cancer cell lines, including those derived from breast cancer, ovarian cancer, small cell lung cancer (SCLC), colorectal cancer, and lymphoma. [, , , ] In vivo, this compound effectively inhibits tumor growth in xenograft models of these cancers, inducing tumor regression in some cases. [, , , ] Notably, this compound displays synergistic effects with other anti-cancer agents, such as paclitaxel and romidepsin, leading to enhanced antitumor activity compared to single-agent treatments in preclinical models of TNBC and TCL. [, ]
A: In a Phase I/II trial, this compound demonstrated promising activity in combination with paclitaxel in patients with recurrent ovarian cancer, with a median progression-free survival (PFS) of 6.7 months compared to 4.7 months with paclitaxel alone. []
A: Resistance to this compound can be mediated by various mechanisms, including cellular senescence and upregulation of the PI3K/AKT/mTOR pathway. [] Additionally, activation of ERK1/2 has been implicated in both acute and chronic resistance to this compound. []
A: The most common adverse events observed in clinical trials of this compound include neutropenia, thrombocytopenia, diarrhea, stomatitis, fatigue, and anemia. [, , ] These adverse events are generally manageable with dose adjustments and supportive care. [, ]
A: Given the limited brain penetration of this compound due to P-gp efflux, localized drug delivery methods, such as convection-enhanced delivery, could potentially improve drug concentrations in the brain and enhance efficacy against brain tumors while minimizing systemic side effects. [, ]
ANone: The provided articles do not contain information related to the environmental impact and degradation of this compound.
ANone: The provided articles do not contain information related to dissolution and solubility of this compound.
ANone: The provided articles do not contain information related to analytical method validation for this compound.
ANone: The provided articles do not contain information related to quality control and assurance for this compound.
ANone: The provided research articles do not contain information related to the immunogenicity and immunological responses of this compound.
A: this compound is a substrate for P-glycoprotein (P-gp), and potentially Breast Cancer Resistance Protein (BCRP), which can affect its distribution to the brain. [, ]
A: In vitro studies indicate that CYP3A enzymes play a major role in the oxidative metabolism of this compound. []
ANone: The provided articles do not contain information related to the biocompatibility and biodegradability of this compound.
ANone: The provided research articles primarily focus on this compound and do not discuss alternative Aurora kinase inhibitors or other therapeutic options in detail.
ANone: The provided articles do not contain information related to recycling and waste management of this compound.
ANone: The provided research articles do not contain information regarding specific research infrastructure and resources.
ANone: The provided research articles primarily focus on recent preclinical and clinical investigations of this compound and do not delve into the historical context or milestones in the development of Aurora kinase inhibitors.
A: The research on this compound highlights cross-disciplinary efforts involving pharmacology, oncology, medicinal chemistry, and molecular imaging. The use of techniques like immunofluorescence, positron emission tomography (PET), and cytokine profiling demonstrates the integration of various disciplines to understand the mechanism of action, evaluate efficacy, and explore potential biomarkers for this compound. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


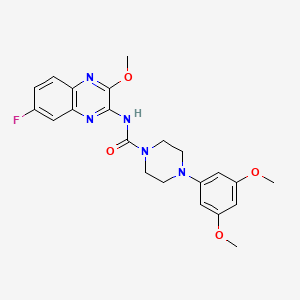
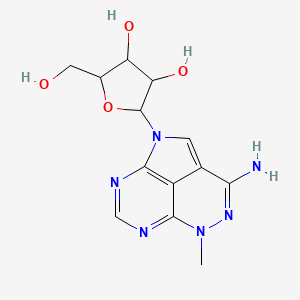
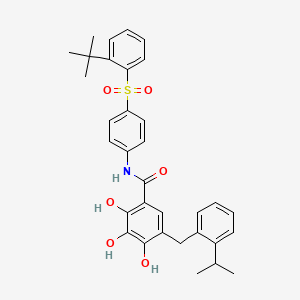
![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)
